2-(Quinoline-4-carboxamido)acetic acid
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Overview
Description
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . For example, the Ptzinger quinoline synthesis, also known as the Ptzinger–Borsche reaction, involves isatin reacting with a-methylene carbonyl compound in the presence of a base in ethanol to provide substituted quinoline derivative .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Physical And Chemical Properties Analysis
The yield of the synthesized compound was 154 mg (51.3%); it is a gray powder with a melting point of 97–99°C . The IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .Scientific Research Applications
Synthesis and Characterization
- New Synthesis Methods : Researchers have developed novel methods for synthesizing quinoline derivatives, including 2-(quinoline-4-carboxamido)acetic acid. These methods often involve one-pot protocols, using various catalysts and conditions for optimized results (Gabrielli et al., 2016).
Biological Applications
- Neuroprotective Properties : Some quinoline derivatives have shown potential in treating neurological disorders. For example, a study synthesized a quinoline alkaloid and demonstrated its neuroprotective effects in a Parkinson's disease model, suggesting potential therapeutic applications for similar quinoline compounds (Lee et al., 2022).
Chemical Properties and Analysis
- Structural Analysis : Detailed structural analyses of quinoline derivatives have been conducted using various spectroscopic and crystallographic techniques. These studies provide insights into the molecular structure and properties of these compounds, which is critical for understanding their chemical behavior and potential applications (Polo-Cuadrado et al., 2021).
Supramolecular Chemistry
- Complex Formation : Quinoline derivatives have been used to create new complexes with interesting structural properties. For instance, complexes involving quinoline-2-carboxylate ions have been synthesized and characterized, revealing unique one-dimensional structures and potential for various applications (Dobrzyńska et al., 2009).
Potential Medical Applications
- Allosteric HIV-1 Integrase Inhibitors : Quinoline-3-yl acetic acid derivatives have been identified as allosteric inhibitors of HIV-1 integrase, showing promise in inhibiting HIV-1 replication. This highlights the potential of quinoline derivatives in developing new antiretroviral therapies (Kessl et al., 2012).
Mechanism of Action
properties
IUPAC Name |
2-(quinoline-4-carbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)7-14-12(17)9-5-6-13-10-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQPJJJOBOXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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